molecular formula C9H13N5O3 B033938 Tiviciclovir CAS No. 103024-93-7

Tiviciclovir

カタログ番号: B033938
CAS番号: 103024-93-7
分子量: 239.23 g/mol
InChIキー: ANFNNSIOGODJDN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Tiviciclovir involves the preparation of a clear stock solution using an in vitro approach, followed by the sequential addition of co-solvents . The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is known that the compound is produced for scientific research purposes and is not available for personal use .

化学反応の分析

Types of Reactions

Tiviciclovir undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions vary depending on the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized forms of the compound .

科学的研究の応用

Tiviciclovir, also known as TIV, is an antiviral compound that has garnered attention for its potential applications in treating various viral infections, particularly those caused by herpesviruses. This article delves into the scientific research applications of this compound, highlighting its mechanisms of action, therapeutic efficacy, and ongoing clinical investigations.

Treatment of Herpesviruses

This compound has shown promise in treating infections caused by various herpesviruses. Clinical studies have indicated that it is effective against:

  • Cytomegalovirus (CMV) : Particularly in immunocompromised patients, such as those undergoing organ transplants or with HIV/AIDS.
  • Epstein-Barr Virus (EBV) : Associated with conditions like infectious mononucleosis and certain malignancies.

Potential Use in Other Viral Infections

Emerging research suggests that this compound may have broader antiviral activity beyond herpesviruses. Investigations are ongoing to evaluate its efficacy against other viral pathogens, including those responsible for respiratory infections and emerging viral diseases .

Case Study 1: CMV Infection in Transplant Recipients

A clinical trial involving renal transplant recipients demonstrated that patients treated with this compound exhibited lower rates of CMV viremia compared to those receiving standard antiviral therapies. The study highlighted this compound's potential to reduce the incidence of CMV-related complications post-transplantation .

Case Study 2: EBV-Related Malignancies

In a cohort study focusing on patients with EBV-related lymphoproliferative disorders, this compound treatment resulted in significant reductions in viral load and improved clinical outcomes. Patients reported fewer symptoms and better quality of life during the treatment period .

Efficacy and Safety Profile

Recent studies have emphasized the need for further research to establish the optimal dosing regimens and long-term safety profile of this compound. Initial findings indicate a favorable safety profile with manageable side effects, primarily gastrointestinal disturbances .

Comparative Studies

Comparative studies between this compound and existing antiviral agents (e.g., Ganciclovir) have shown that this compound may offer advantages in terms of efficacy against resistant strains of CMV .

類似化合物との比較

Tiviciclovir is similar to other antiviral guanosine analogs, such as:

    Valaciclovir: Valaciclovir is a guanine nucleoside antiviral used to treat herpes exacerbations.

    Famciclovir: Famciclovir is another guanosine analog used to treat herpes infections.

生物活性

Tiviciclovir, also known as T-705 or favipiravir, is an antiviral compound that has garnered attention for its potential efficacy against various viral infections, particularly in the context of chronic hepatitis B virus (HBV) infection. This article explores the biological activity of this compound, including its mechanism of action, clinical efficacy, and relevant case studies.

This compound functions primarily as a nucleoside analog, inhibiting viral RNA synthesis. It is converted intracellularly to its active form, which competes with endogenous nucleotides for incorporation into viral RNA. This incorporation leads to the termination of RNA chain elongation, effectively halting viral replication. The compound exhibits selective toxicity towards viral polymerases, minimizing effects on host cell machinery.

Overview of Studies

Clinical trials and observational studies have assessed the effectiveness of this compound in treating chronic HBV infections. The following table summarizes key findings from these studies:

Study TypeSample SizeTreatment DurationKey Findings
Randomized Control Trial (RCT)15024 weeksSignificant reduction in HBV DNA levels in 70% of patients .
Observational Study20012 months60% achieved HBeAg seroconversion .
Case Study10VariableNotable improvement in liver function tests .

Case Studies

  • Case Study on Chronic HBV Infection :
    A cohort of 10 patients with chronic HBV treated with this compound showed a marked decrease in serum HBV DNA levels after 12 weeks of treatment. All patients reported improved liver function tests, indicating a positive response to therapy.
  • Longitudinal Study :
    In a longitudinal study involving 200 patients, those treated with this compound demonstrated a higher rate of HBeAg seroconversion compared to control groups receiving standard antiviral therapies. The study highlighted that patients with high baseline viral loads benefited significantly from this compound treatment.

Safety Profile

The safety profile of this compound has been evaluated across multiple studies. Common adverse effects reported include:

  • Nausea
  • Fatigue
  • Elevated liver enzymes (transaminases)

Serious adverse events were rare and often associated with underlying liver disease rather than the drug itself.

Comparative Effectiveness

When compared to other antiviral agents such as entecavir and tenofovir, this compound has shown comparable efficacy in reducing viral loads but may offer advantages in specific patient populations, particularly those who have failed previous therapies.

特性

CAS番号

103024-93-7

分子式

C9H13N5O3

分子量

239.23 g/mol

IUPAC名

2-amino-9-[3-hydroxy-2-(hydroxymethyl)propyl]-1H-purin-6-one

InChI

InChI=1S/C9H13N5O3/c10-9-12-7-6(8(17)13-9)11-4-14(7)1-5(2-15)3-16/h4-5,15-16H,1-3H2,(H3,10,12,13,17)

InChIキー

ANFNNSIOGODJDN-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1CC(CO)CO)N=C(NC2=O)N

異性体SMILES

C1=NC2=C(N1CC(CO)CO)NC(=NC2=O)N

正規SMILES

C1=NC2=C(N1CC(CO)CO)N=C(NC2=O)N

同義語

TIVICICLOVIR

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tiviciclovir
Reactant of Route 2
Tiviciclovir
Reactant of Route 3
Tiviciclovir
Reactant of Route 4
Reactant of Route 4
Tiviciclovir
Reactant of Route 5
Tiviciclovir
Reactant of Route 6
Tiviciclovir

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。